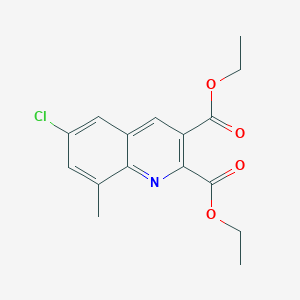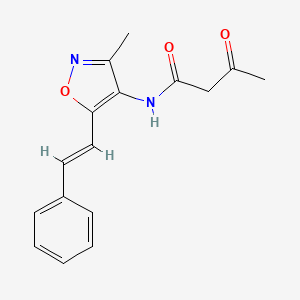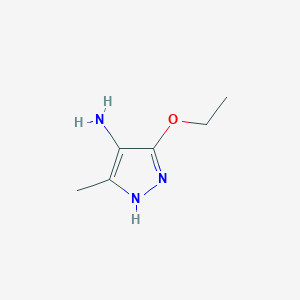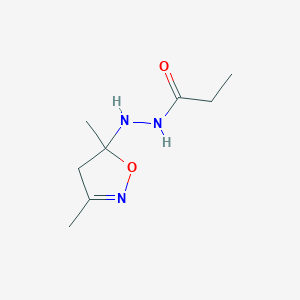
N'-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide typically involves the reaction of 3,5-dimethyl-4,5-dihydroisoxazole with propionohydrazide. One common method includes the use of base-catalyzed condensation reactions. For instance, the reaction can be carried out under mild basic conditions using sodium bicarbonate at ambient temperature. The reaction between hydroxyimoyl halides and dipolarophiles can yield a mixture of 3,5-disubstituted isoxazoles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar base-catalyzed reactions. The use of eco-friendly and metal-free synthetic routes is highly desirable to minimize costs and environmental impact. For example, the use of catalysts such as potassium carbonate and 4-toluenesulfonyl chloride in the presence of 18-crown-6 at elevated temperatures has been reported .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as sodium hypochlorite.
Reduction: Reduction reactions can be carried out using reducing agents like tin(II) chloride in methanol.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in aqueous conditions.
Reduction: Tin(II) chloride in methanol.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Applications De Recherche Scientifique
N’-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N’-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-4-nitroisoxazole: A related compound with a nitro group instead of a hydrazide group.
5,5-Dimethyl-4,5-dihydroisoxazol-3-yl carbamimidothioate: Another derivative with different substituents on the isoxazole ring.
Uniqueness
N’-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H15N3O2 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
N'-(3,5-dimethyl-4H-1,2-oxazol-5-yl)propanehydrazide |
InChI |
InChI=1S/C8H15N3O2/c1-4-7(12)9-11-8(3)5-6(2)10-13-8/h11H,4-5H2,1-3H3,(H,9,12) |
Clé InChI |
CCYSZWRXGAVNCN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NNC1(CC(=NO1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


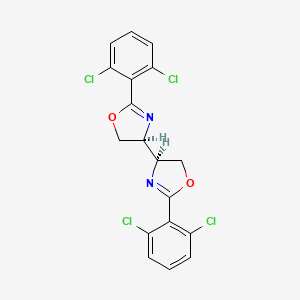
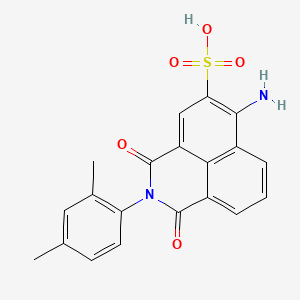

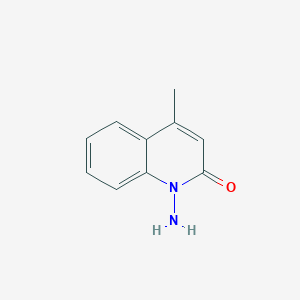
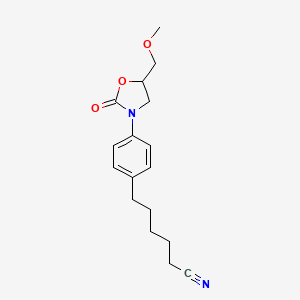
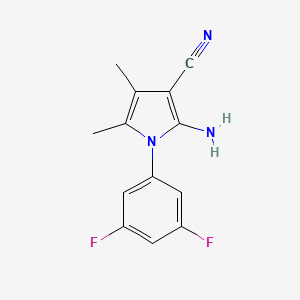
![4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12877771.png)
![3-[4-(4-Chlorophenyl)-2-ethyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12877776.png)
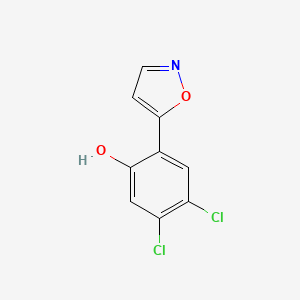
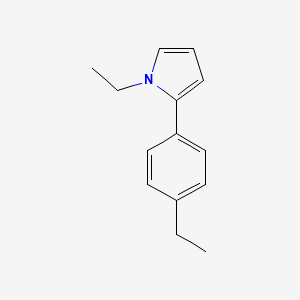
![2-(Carboxy(hydroxy)methyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877793.png)
